Superior Potency Against MEK1/2 in Cell-Free Assays Compared to Selumetinib
In a direct comparison of inhibitory activity against its primary targets, Trametinib (DMSO solvate) demonstrates significantly higher potency than the analog selumetinib. In cell-free assays, trametinib exhibits an IC50 of 0.92 nM against MEK1 . In contrast, selumetinib has been reported with an IC50 of 14 nM against MEK1 in similar enzymatic assays . This represents an over 15-fold difference in potency.
| Evidence Dimension | Potency (MEK1 Inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.92 nM |
| Comparator Or Baseline | Selumetinib: IC50 = 14 nM |
| Quantified Difference | Trametinib is approximately 15.2-fold more potent. |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Higher potency in cell-free assays translates to the ability to use lower compound concentrations in vitro, reducing potential off-target effects and compound-specific toxicity, thereby providing a cleaner window for observing pathway-specific biological outcomes.
